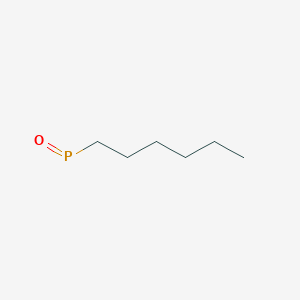
Hexylphosphanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexylphosphanone is an organophosphorus compound characterized by the presence of a hexyl group attached to a phosphine oxide
Vorbereitungsmethoden
Hexylphosphanone can be synthesized through several methods. One common synthetic route involves the reaction of hexylmagnesium bromide with dichlorophosphine, followed by oxidation with hydrogen peroxide. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Hexylphosphanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexylphosphonic acid using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield hexylphosphine, which can be further functionalized.
Substitution: this compound can undergo nucleophilic substitution reactions, where the phosphine oxide group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexylphosphanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: this compound derivatives have been studied for their potential use as enzyme inhibitors and in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the potential of this compound in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of hexylphosphanone involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphine oxide group can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, this compound can undergo redox reactions, which may play a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Hexylphosphanone can be compared with other similar compounds, such as:
Phenylphosphanone: Similar in structure but with a phenyl group instead of a hexyl group. It has different reactivity and applications.
Butylphosphanone: Contains a butyl group and exhibits different physical and chemical properties compared to this compound.
Octylphosphanone: With an octyl group, it has a longer carbon chain and different solubility and reactivity characteristics. This compound is unique due to its specific chain length and the resulting balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications.
Eigenschaften
CAS-Nummer |
91108-24-6 |
|---|---|
Molekularformel |
C6H13OP |
Molekulargewicht |
132.14 g/mol |
IUPAC-Name |
1-phosphorosohexane |
InChI |
InChI=1S/C6H13OP/c1-2-3-4-5-6-8-7/h2-6H2,1H3 |
InChI-Schlüssel |
COFGCRBLCTYHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCP=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


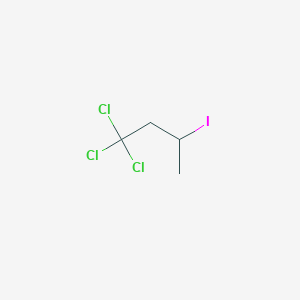
![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
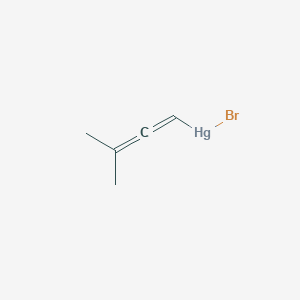
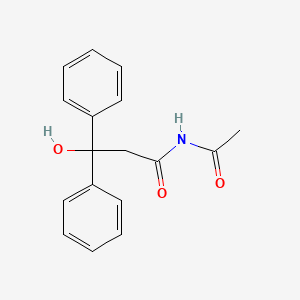
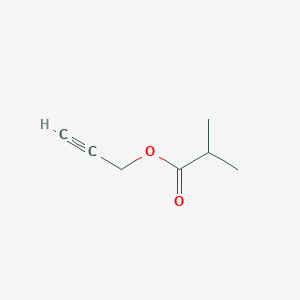
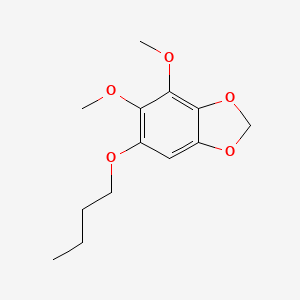

![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
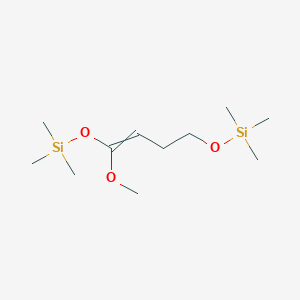
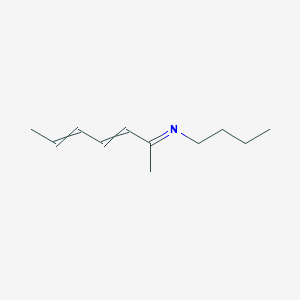
![5-Ethoxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14360123.png)
